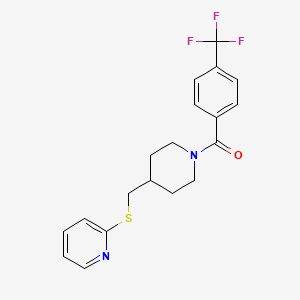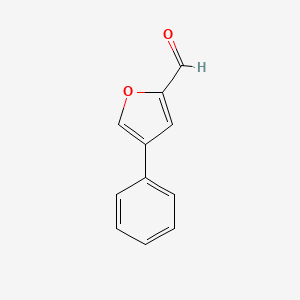![molecular formula C11H12BrNO3S B2999579 5-((2-Bromophenyl)sulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane CAS No. 2024100-41-0](/img/structure/B2999579.png)
5-((2-Bromophenyl)sulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-((2-Bromophenyl)sulfonyl)-2-oxa-5-azabicyclo[221]heptane is a complex organic compound characterized by its unique bicyclic structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-((2-Bromophenyl)sulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane typically involves a multi-step process. One common method includes the reaction of 2-bromobenzenesulfonyl chloride with a suitable bicyclic precursor under controlled conditions. The reaction is often carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
化学反応の分析
Types of Reactions
5-((2-Bromophenyl)sulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The sulfonyl group can participate in redox reactions, altering the oxidation state of the compound.
Cycloaddition Reactions: The bicyclic structure allows for cycloaddition reactions, forming more complex ring systems.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide in acetone can facilitate halogen exchange reactions.
Oxidation: Oxidizing agents like potassium permanganate can be used to oxidize the sulfonyl group.
Cycloaddition: Catalysts such as palladium complexes are often employed in cycloaddition reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation reactions can produce sulfone or sulfoxide compounds.
科学的研究の応用
5-((2-Bromophenyl)sulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly in developing anti-cancer and anti-inflammatory agents.
Organic Synthesis: The compound serves as a building block for synthesizing more complex molecules, facilitating the development of new synthetic methodologies.
Material Science: Its unique structure is investigated for applications in designing novel materials with specific properties.
作用機序
The mechanism by which 5-((2-Bromophenyl)sulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane exerts its effects involves interactions with specific molecular targets. For instance, in medicinal applications, it may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and context of use .
類似化合物との比較
Similar Compounds
5-((4-Bromophenyl)sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane: This compound has a similar structure but with a sulfur atom replacing the oxygen in the bicyclic ring.
Bicyclo[2.2.1]heptane-1-carboxylates: These compounds share the bicyclic core but differ in functional groups attached to the ring system.
Uniqueness
5-((2-Bromophenyl)sulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane is unique due to its specific combination of a bromophenyl sulfonyl group and a bicyclic oxa-azabicycloheptane structure. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.
特性
IUPAC Name |
5-(2-bromophenyl)sulfonyl-2-oxa-5-azabicyclo[2.2.1]heptane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO3S/c12-10-3-1-2-4-11(10)17(14,15)13-6-9-5-8(13)7-16-9/h1-4,8-9H,5-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPGAWNQFEQWFJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(C1CO2)S(=O)(=O)C3=CC=CC=C3Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(1-cyanocyclopropyl)-3-[(furan-2-yl)methyl]-4-oxo-2-sulfanyl-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2999496.png)

![4-[4-(4-Methoxy-1,3-benzothiazol-2-yl)piperazine-1-carbonyl]benzonitrile](/img/structure/B2999498.png)

![N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]thiophene-2-carboxamide](/img/structure/B2999503.png)
![1-(2,3-dimethylphenyl)-3-(2-methylphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2999505.png)




![3-methoxy-N-{[4-(morpholin-4-yl)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl]methyl}benzamide](/img/structure/B2999514.png)


![2-Chloro-N-[3-(1-methylimidazol-2-yl)phenyl]pyridine-4-carboxamide](/img/structure/B2999518.png)
